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Compound of Interest

Compound Name: H-Lys-OMe.2HCl

Cat. No.: B554999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H-Lys-OMe.2HCl, or L-Lysine methyl ester dihydrochloride, is a pivotal reagent in the fields of

peptide synthesis, drug development, and biochemistry.[1] Its utility lies in its bifunctional

nature, possessing a free ε-amino group on the side chain and a methyl-ester-protected C-

terminus, making it an ideal building block for the incorporation of lysine residues into peptides

and other molecules.[1] The dihydrochloride salt form enhances its stability and solubility in

aqueous solutions, facilitating its use in a variety of reaction conditions. This in-depth technical

guide provides a comprehensive overview of H-Lys-OMe.2HCl, including its properties,

detailed experimental protocols for its use in peptide synthesis, and its application in studying

biological pathways.

Physicochemical Properties of H-Lys-OMe.2HCl
A thorough understanding of the physicochemical properties of H-Lys-OMe.2HCl is essential

for its effective application. Key properties are summarized in the table below.
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Property Value Reference

Chemical Name
L-Lysine methyl ester

dihydrochloride
[1]

Synonyms
H-Lys-OMe.2HCl, L-Lys-

OMe·2HCl
[1]

CAS Number 26348-70-9 [1]

Molecular Formula C₇H₁₆N₂O₂·2HCl [1]

Molecular Weight 233.14 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 197 °C [1]

Solubility Highly soluble in water [1]

Storage

Room temperature, ideally

<15°C, in a sealed container

under inert gas, protected from

moisture. The compound is

hygroscopic.

[1]

Applications in Peptide Synthesis
H-Lys-OMe.2HCl is a versatile reagent for both solid-phase peptide synthesis (SPPS) and

solution-phase peptide synthesis (LPPS). The methyl ester protection of the C-terminus

prevents unwanted polymerization, while the free ε-amino group can be utilized for various

modifications after incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled sequentially on a solid support (resin). The use of H-Lys-
OMe.2HCl requires protection of its α-amino group, typically with an Fmoc (9-

fluorenylmethyloxycarbonyl) group, prior to its use in the synthesis cycle.
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This protocol outlines the manual synthesis of a pentapeptide on a Rink Amide resin,

incorporating a lysine residue using Fmoc-Lys(Boc)-OH, a derivative of H-Lys-OMe.2HCl
where the α-amino group is Fmoc-protected and the ε-amino group is Boc-protected.

1. Resin Swelling:

Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction

vessel.

2. Fmoc Deprotection:

Drain the DMF.

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add fresh 20% piperidine in DMF and agitate for another 10 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane

(DCM) (3 times).

3. Amino Acid Coupling (for each amino acid in the sequence):

In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe-OH for the first coupling)

(4 equivalents relative to resin loading) and an activating agent like HOBt (1-

hydroxybenzotriazole) or Oxyma Pure (4 equivalents) in DMF.

Add a coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) (4 equivalents) to the

amino acid solution and pre-activate for 5 minutes.

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. To

incorporate the lysine residue, use Fmoc-Lys(Boc)-OH in the corresponding coupling step.

Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure

completion.

4. Washing:
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After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

5. Repeat Synthesis Cycle:

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence (Gly, Lys(Boc),

Val, Tyr).

6. N-terminal Acetylation:

After the final Fmoc deprotection, wash the resin with DMF.

Add a solution of acetic anhydride (10 equivalents) and Diisopropylethylamine (DIEA) (10

equivalents) in DMF to the resin and agitate for 30 minutes.

Wash the resin with DMF and DCM and dry under vacuum.

7. Cleavage and Deprotection:

Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane

(TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step cleaves

the peptide from the resin and removes the Boc protecting group from the lysine side chain.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification and Characterization:

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and

purity.

Quantitative Data Example for SPPS:
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Parameter Typical Value

Resin Loading 0.5 - 1.0 mmol/g

Coupling Efficiency per step >99% (monitored by Kaiser test)

Crude Peptide Purity (by HPLC) 70 - 90%

Final Yield after Purification 15 - 40%

Solution-Phase Peptide Synthesis (LPPS)
In LPPS, the peptide is synthesized in a homogenous solution. H-Lys-OMe.2HCl can be

directly used after neutralization of the hydrochloride salts.

This protocol describes the synthesis of a dipeptide by coupling Z-Ala-OH with H-Lys-
OMe.2HCl.

1. Neutralization of H-Lys-OMe.2HCl:

Dissolve H-Lys-OMe.2HCl (1.0 equivalent) in a suitable solvent like DMF or DCM.

Add a base such as DIEA or N-methylmorpholine (NMM) (2.2 equivalents) to neutralize the

dihydrochloride and stir for 15-20 minutes at room temperature.

2. Activation of Z-Ala-OH:

In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and a coupling agent like HBTU (1.0

equivalent) and HOBt (1.0 equivalent) in DMF.

Cool the solution to 0°C and add DIEA (2.0 equivalents).

3. Coupling Reaction:

Add the neutralized H-Lys-OMe solution to the activated Z-Ala-OH solution.

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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4. Work-up:

Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude protected dipeptide.

5. Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Example for LPPS:

Parameter Typical Value Reference

Coupling Reaction Time 4 - 12 hours [2]

Crude Product Yield 85 - 95% [2]

Purified Product Yield 70 - 85%

Role of Lysine in Signaling Pathways: Ubiquitination
The introduction of lysine residues is critical for studying various post-translational

modifications (PTMs) that regulate cellular signaling. One of the most significant PTMs

involving lysine is ubiquitination, a process where ubiquitin, a small regulatory protein, is

attached to a substrate protein. This process plays a crucial role in protein degradation, DNA

repair, and signal transduction. The ε-amino group of a lysine residue in the target protein

forms an isopeptide bond with the C-terminal glycine of ubiquitin.

Below is a simplified representation of the ubiquitination cascade, a key signaling pathway

involving lysine residues.
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Caption: A simplified workflow of the ubiquitination cascade.

Experimental Workflow: Site-Specific Incorporation
of Lysine Analogs
The ability to introduce lysine residues using reagents like H-Lys-OMe.2HCl also opens the

door to incorporating modified lysine analogs to study the effects of specific PTMs. The

following workflow illustrates a general strategy for the site-specific incorporation of a lysine

analog into a protein for functional studies.
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Caption: Workflow for studying lysine modifications.

Conclusion
H-Lys-OMe.2HCl is an indispensable tool for chemists and biologists engaged in peptide and

protein research. Its well-defined structure and reactivity allow for the precise introduction of

lysine residues, which are fundamental for a vast array of biological functions and for the
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development of novel therapeutics. The protocols and data presented in this guide offer a solid

foundation for researchers to effectively utilize H-Lys-OMe.2HCl in their experimental designs.

As our understanding of the intricate roles of lysine modifications in cellular processes

continues to grow, the importance of reagents like H-Lys-OMe.2HCl in dissecting these

complex biological systems will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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